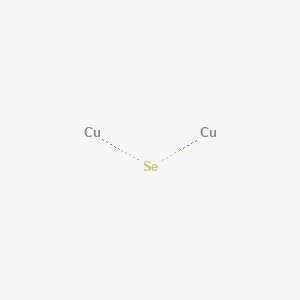

Copper selenide (Cu2Se)

説明

Copper (I) selenide (Cu2Se) is a semiconductor material that exists in cubic, tetragonal, or orthorhombic forms . It forms thin films, which can be used as solar cell materials, optical filters, thermoelectric converters, electro-optical devices, and microwave shield coatings .

Synthesis Analysis

Copper selenides with different stoichiometric compositions such as CuSe, Cu3Se2, and Cu2−xSe have been successfully synthesized using wet chemical methods . The synthesis involves the use of mechanochemical synthesis and compaction by spark plasma sintering and hot pressing . A facile and high yield synthesis route was developed for the fabrication of bulk nanostructured copper selenide (Cu2Se) with high thermoelectric efficiency . A one-pot solution strategy was also developed to synthesize copper selenide NCs with controllable shape and structure .Molecular Structure Analysis

The structure and phase composition of the samples before and after heat treatment are studied by the X-ray diffraction technique and electron microscopy . The crystalline structure and electronic behavior are determined by its elemental composition . Stoichiometric copper selenide is a zero bandgap material with metal-like behavior . Copper-deficient Cu2-xSe (non-stoichiometric) is an intrinsic p-type semiconductor with direct and indirect bandgap energies in the range of 2.1–2.3 eV and 1.2–1.4 eV, respectively .Chemical Reactions Analysis

Copper selenide oxidizes to copper oxides without the formation of thick copper selenite scales, and a significant fraction of selenium is vaporized as SeO2 (g) . The oxidation product scales on Cu2Se are porous which allows transport of atmospheric oxygen to the reaction zone and selenium dioxide vapor to the surrounding gas .Physical And Chemical Properties Analysis

Copper selenide is a dark blue, black compound with a molar mass of 206.063 g·mol−1 and a density of 6.84 g/mL . It undergoes a phase transition, in which copper sublattice changes from a low-temperature, ordered α-phase to a disordered (liquid-like) structure with mobile copper cations—β-phase .科学的研究の応用

Thermoelectric Converters

Copper selenide is known for its excellent thermoelectric properties, which makes it a suitable material for converting waste heat into electrical energy. This application is particularly valuable in power generation and industrial processes where excess heat can be harnessed efficiently .

Solar Cells

The material’s properties also make it a good candidate for use in solar cells. Copper selenide can serve as an efficient counter electrode in quantum dot-sensitized solar cells (QDSCs), aiding in the electrocatalyzing of polysulfide electrolyte regeneration .

Photodetectors

Due to its electrical properties, copper selenide can be used in photodetectors, which are devices that sense and convert light into an electrical signal. This application is crucial in cameras, medical imaging, and security systems .

Superionic Materials

Copper selenide exhibits superionic conductivity at certain temperatures, making it an ideal material for components like solid-state batteries and fuel cells where ionic conduction is key .

Optical Filters

The optical properties of copper selenide allow it to be used as an optical filter, which can control the wavelength and intensity of light passing through it. This has applications in photography and various scientific instruments .

Photovoltaics

Copper selenide’s ability to convert light into electricity makes it a potential material for photovoltaic devices, which are used to generate electric power by using solar cells to convert energy from the sun into a flow of electrons .

Ion Batteries

The compound’s stability and conductivity make it a promising material for use in ion batteries, contributing to the development of more efficient energy storage systems .

Flexible Thermoelectrics

Recent advancements have explored copper selenide’s potential in high-performance flexible thermoelectrics, which could lead to the development of wearable power generation devices .

作用機序

Target of Action

Copper selenide (Cu2Se) primarily targets cellular structures and enzymes involved in oxidative stress and energy conversion processes. This compound interacts with mitochondrial components, influencing the electron transport chain and enhancing the production of reactive oxygen species (ROS). The role of copper selenide in these processes is crucial for its potential applications in cancer therapy and energy conversion technologies .

Safety and Hazards

将来の方向性

Copper selenide has been in researchers’ interest since the observation of the thermoelectric figure of merit ZT > 1 in this material in 2012 . It is suitable for the construction of thermoelectric generators that work in a medium temperature range (600–950 K) . The future research directions include further improving the thermoelectric performance of Cu2Se, including doping, strain engineering, and nano-structuring .

特性

InChI |

InChI=1S/2Cu.Se | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLOQXXVQYUCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu].[Cu].[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2Se | |

| Record name | copper(I) selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066606 | |

| Record name | Copper selenide (Cu2Se) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue-black to black solid with metallic luster; [Merck Index] Black lumps; [MSDSonline] | |

| Record name | Cuprous selenide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Copper selenide (Cu2Se) | |

CAS RN |

20405-64-5 | |

| Record name | Copper selenide (Cu2Se) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20405-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuprous selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020405645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper selenide (Cu2Se) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper selenide (Cu2Se) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicopper selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPROUS SELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44P3QN57K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of copper selenide?

A1: The molecular formula of copper selenide is Cu2Se. Its molecular weight is 206.07 g/mol.

Q2: What spectroscopic techniques are useful for characterizing Cu2Se?

A2: Various techniques are employed to characterize Cu2Se, including X-ray diffraction (XRD) [, , , ], X-ray photoelectron spectroscopy (XPS) [, ], scanning electron microscopy (SEM) [, , ], and UV-Visible spectroscopy [, , ]. These techniques provide valuable information about its crystal structure, elemental composition, morphology, and optical properties.

Q3: How does annealing temperature affect the properties of Cu2Se thin films?

A3: Annealing temperature significantly influences the properties of Cu2Se thin films. Studies have shown that annealing can lead to changes in crystal structure, morphology, optical band gap, and electrical conductivity [, , , ].

Q4: How stable is Cu2Se under various conditions relevant for applications?

A4: The stability of Cu2Se depends on the specific application and environmental conditions. For example, selenium-based alloys, including Cu2Se, can exhibit limited stability under standard operational conditions due to glass transitions near room temperature. To enhance stability, additives acting as cross-linking agents are commonly used to modify the material's structure and dimensionality []. Additionally, researchers are exploring techniques like doping to further improve the stability and thermoelectric performance of Cu2Se [].

Q5: What are the potential applications of Cu2Se in optoelectronic devices?

A5: Cu2Se's unique optical and electrical properties make it promising for various optoelectronic applications. Its direct band gap and transparency in the visible spectrum make it suitable for devices like solar cells [, , , ], light-emitting diodes (LEDs), and dielectric mirrors [].

Q6: How is Cu2Se used in thermoelectric applications?

A6: Cu2Se is a promising thermoelectric material due to its high electrical conductivity and Seebeck coefficient [, , , ]. It exhibits a phenomenon called "liquid-like" behavior at high temperatures, where copper ions become highly mobile within a rigid selenium lattice []. This property, while beneficial for thermoelectric performance, requires careful consideration of structural stability under operating conditions.

Q7: Can Cu2Se be used for environmental remediation?

A7: Yes, Cu2Se demonstrates potential for environmental remediation, specifically in removing mercury from contaminated environments. Research shows that Cu2Se-functionalized materials can effectively capture and immobilize elemental mercury (Hg0) from both liquid and gas phases [].

Q8: How is computational chemistry used to study Cu2Se?

A8: Computational methods like Density Functional Theory (DFT) are crucial in understanding the electronic structure and properties of Cu2Se. These calculations help predict and explain experimental observations, such as its band structure and thermoelectric performance [, ]. Additionally, molecular dynamics simulations provide insights into the material's behavior at different temperatures and under mechanical stress [].

Q9: What are some methods for synthesizing Cu2Se?

A9: Several methods are available for synthesizing Cu2Se, including:

- Thermal Evaporation: This technique involves heating Cu2Se material under vacuum, causing it to vaporize and deposit onto a substrate as a thin film [].

- Chemical Synthesis: Various chemical routes are employed, often utilizing readily available precursors and controlled reaction conditions to produce Cu2Se nanoparticles or thin films [, , , , ].

- Solution Processing: This approach involves dissolving Cu2Se precursors in suitable solvents and then depositing them onto substrates using techniques like spin coating [, ].

Q10: Are there any environmental concerns associated with Cu2Se?

A10: While Cu2Se itself is not considered highly toxic, the production and disposal of Cu2Se-based materials should be managed responsibly to minimize environmental impact. This includes proper waste management, recycling of materials [], and exploring alternative materials with reduced environmental footprints [].

Q11: What are some ongoing research areas related to Cu2Se?

A11: Ongoing research focuses on enhancing the performance and stability of Cu2Se for various applications. This includes:

- Doping and alloying: Researchers are exploring the effects of doping Cu2Se with other elements to modify its electronic structure and improve its thermoelectric properties [].

- Nanostructuring: Synthesizing Cu2Se in the form of nanostructures, such as nanocrystals or thin films, can lead to enhanced properties and improved performance in thermoelectric and optoelectronic devices [, , ].

- Understanding phase transitions: Cu2Se undergoes various phase transitions as a function of temperature, significantly impacting its properties. Investigating these transitions is crucial for developing materials with tailored functionalities [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)